methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of chromeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno ring fused with a thiazole ring, which is further linked to a benzoate moiety through a carbamoyl group.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole compounds have shown anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes . This can lead to a variety of downstream effects, including changes in cellular metabolism, signaling, and gene expression .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Thiazole Core: The chromeno-thiazole core can be synthesized by the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the chromeno-thiazole intermediate with an isocyanate derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate: Known for its unique chromeno-thiazole structure.
Chromeno-thiazole Derivatives: Other compounds with similar core structures but different substituents.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-(4H-chromeno[4,3-d][1,3]thiazol-2-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-18(23)12-8-6-11(7-9-12)17(22)21-19-20-16-13-4-2-3-5-14(13)25-10-15(16)26-19/h2-9H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUIKWNKIEADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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